molecular formula C16H17ClN2O2 B1437951 N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide CAS No. 1020722-25-1

N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B1437951
CAS No.: 1020722-25-1
M. Wt: 304.77 g/mol
InChI Key: SKLGFUUGLMCLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl group substituted with an amino group at the para position and a phenoxyacetamide moiety substituted with a chloro and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: 4-Aminophenol and 4-chloro-3,5-dimethylphenol.

    Formation of Phenoxyacetamide: The phenol group of 4-chloro-3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.

    Amidation Reaction: The resulting acyl chloride is then reacted with 4-aminophenol in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Azides or thiols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Polymer Science: Incorporated into polymer backbones to modify properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine

    Drug Development: Explored as a potential lead compound for developing new drugs.

    Antimicrobial Activity: Tested for its efficacy against various microbial strains.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Evaluated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxyacetamide moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-2-phenoxyacetamide: Lacks the chloro and methyl groups, leading to different reactivity and properties.

    N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide: Lacks the methyl groups, affecting its steric and electronic properties.

    N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide: Lacks the chloro group, altering its chemical behavior.

Uniqueness

N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to the presence of both chloro and methyl groups, which influence its reactivity, binding affinity, and overall chemical properties

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-7-14(8-11(2)16(10)17)21-9-15(20)19-13-5-3-12(18)4-6-13/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLGFUUGLMCLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Reactant of Route 5
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.